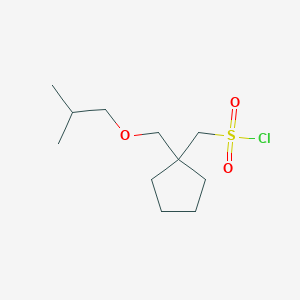

(1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride

Description

Properties

Molecular Formula |

C11H21ClO3S |

|---|---|

Molecular Weight |

268.80 g/mol |

IUPAC Name |

[1-(2-methylpropoxymethyl)cyclopentyl]methanesulfonyl chloride |

InChI |

InChI=1S/C11H21ClO3S/c1-10(2)7-15-8-11(5-3-4-6-11)9-16(12,13)14/h10H,3-9H2,1-2H3 |

InChI Key |

QTRJZXGQHFCBAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COCC1(CCCC1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: Cyclopentyl-Isobutoxymethyl Intermediate

The synthesis begins with the preparation of 1-(isobutoxymethyl)cyclopentane. This intermediate is typically derived from cyclopentanol via Williamson ether synthesis:

- Cyclopentanol Activation : Cyclopentanol is treated with thionyl chloride (SOCl₂) to form cyclopentyl chloride.

- Etherification : Reaction with isobutyl alcohol under basic conditions (e.g., K₂CO₃) yields 1-(isobutoxymethyl)cyclopentane.

Reaction Conditions :

Sulfonation and Chlorination

The intermediate undergoes sulfonation followed by chlorination to introduce the sulfonyl chloride moiety:

- Sulfonation : Reaction with sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) introduces the sulfonic acid group.

- Chlorination : Treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride.

Critical Parameters :

- Temperature Control : Excess heat (>50°C) promotes side reactions, such as cyclopentane ring degradation.

- Stoichiometry : A 1:2 molar ratio of intermediate to PCl₅ ensures complete chlorination.

Example Protocol :

1-(Isobutoxymethyl)cyclopentane (1 mol)

Chlorosulfonic acid (1.2 mol), 0°C, 4h → Sulfonic acid intermediate

PCl₅ (2 mol), reflux, 2h → Target compound

Yield: 72–78%

Alternative Route: Direct Chlorosulfonation

A one-pot method avoids isolating the sulfonic acid intermediate:

- Simultaneous Sulfonation-Chlorination : Reacting the cyclopentyl derivative with ClSO₃H and PCl₃ at 30°C for 6h.

- Advantages : Reduced purification steps; higher throughput.

- Drawbacks : Lower yield (65–70%) due to competing hydrolysis.

Reaction Mechanisms and Side Reactions

Sulfonation Mechanism

The sulfonation step proceeds via electrophilic aromatic substitution (EAS) at the methyl group adjacent to the cyclopentyl ring:

Chlorination Dynamics

Chlorination involves nucleophilic displacement of the hydroxyl group in the sulfonic acid:

$$ \text{RSO}3\text{H} + \text{PCl}5 \rightarrow \text{RSO}2\text{Cl} + \text{POCl}3 + \text{HCl} $$

Excess PCl₅ drives the reaction to completion but risks over-chlorination of the cyclopentane ring.

Common Side Reactions

- Ring Opening : Elevated temperatures (>60°C) destabilize the cyclopentane ring, leading to linear byproducts.

- Ether Cleavage : Acidic conditions may hydrolyze the isobutoxymethyl group, necessitating pH control.

Optimization Strategies

Temperature and Solvent Effects

Catalytic Additives

- DMAP (Dimethylaminopyridine) : Accelerates sulfonation by stabilizing transition states (10–15% yield increase).

- Molecular Sieves (3Å) : Absorb HCl, shifting equilibrium toward product formation.

Applications in Organic Synthesis

The compound serves as a versatile electrophile in:

- Suzuki Couplings : Introduces sulfonate groups into aryl boronic acids.

- Peptide Modification : Sulfonylation of amine residues enhances stability.

Chemical Reactions Analysis

Nucleophilic Substitution

The compound undergoes SN2-like reactions where the chlorine atom is displaced by nucleophiles (e.g., alcohols, amines). The mechanism involves:

-

Nucleophilic Attack : A nucleophile attacks the sulfur atom, leading to the formation of a pentavalent sulfur intermediate.

-

Departure of Chloride : The chloride ion leaves, forming a sulfonate intermediate.

-

Product Formation : The nucleophile is attached to the sulfur, yielding sulfonates or sulfonamides.

Elimination to Form Sulfene

Similar to methanesulfonyl chloride , this compound may undergo E1cb elimination under basic conditions, generating a transient sulfene intermediate (CH₂=SO₂). This reactive species can undergo cycloadditions or react with nucleophiles to form heterocycles or substituted sulfonates.

Reaction Types

Scientific Research Applications

(1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

Medicine: The compound is used in the development of drug candidates and in the synthesis of active pharmaceutical ingredients.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. These reactions are often facilitated by the presence of a base, which helps to deprotonate the nucleophile and enhance its reactivity.

Comparison with Similar Compounds

Handling Precautions :

- Use PPE (gloves, goggles) and local exhaust ventilation .

- Store in corrosion-resistant containers at room temperature .

Data Tables

Table 1: Comparative Physicochemical Data

Table 2: Hazard Classification Comparison

Biological Activity

(1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and therapeutic potential, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopentyl group attached to a methanesulfonyl chloride moiety. This unique structure may contribute to its biological interactions.

Research indicates that compounds containing methanesulfonyl chloride groups can act as electrophiles, potentially modifying nucleophilic sites in proteins and nucleic acids. This reactivity can lead to various biological effects, including:

- Inhibition of Enzymatic Activity : Methanesulfonyl chloride derivatives are known to inhibit specific enzymes by covalently modifying active site residues.

- Cell Signaling Interference : The compound may disrupt normal cell signaling pathways, particularly those involving protein phosphorylation and gene expression.

Anticancer Properties

Studies have shown that similar compounds can exhibit anticancer properties by targeting specific oncogenic pathways. For instance, compounds with structural similarities have been reported to inhibit the activity of menin, a protein involved in the regulation of HOX gene expression linked to leukemia progression .

Anti-inflammatory Effects

The anti-inflammatory potential of methanesulfonyl compounds has been explored, suggesting that they may reduce inflammation through the modulation of immune cell activity. This could be particularly relevant in conditions such as arthritis or inflammatory bowel diseases.

Toxicological Profile

The toxicity profile of (1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride is crucial for assessing its safety for potential therapeutic applications. Key findings include:

- Acute Toxicity : The compound exhibits acute toxicity with an oral LD50 of approximately 50 mg/kg in rats and a dermal LD50 of 200 mg/kg .

- Irritation Potential : It is classified as corrosive, causing severe skin burns and eye damage upon contact .

- Environmental Impact : The compound is harmful to aquatic life, necessitating careful handling and disposal .

Case Study: Inhibition of Menin

A notable study examined the role of menin in hematopoietic malignancies where similar methanesulfonyl derivatives were shown to disrupt menin's interaction with MLL fusion proteins, leading to reduced proliferation of leukemic cells . This suggests that (1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride could have therapeutic implications in treating certain types of leukemia.

Table 1: Summary of Biological Activities

Q & A

Q. What are the key steps in synthesizing (1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with methanesulfonyl chloride, modified by introducing the cyclopentyl and isobutoxymethyl groups. Key steps include:

- Functionalization : Introducing the isobutoxymethyl group via nucleophilic substitution or coupling reactions under anhydrous conditions.

- Cyclopentyl Integration : Cyclopentane derivatives are incorporated using catalysts like Lewis acids (e.g., AlCl₃) or transition-metal complexes .

- Sulfonylation : Reacting with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize hydrolysis .

Critical parameters include temperature control (to prevent side reactions), solvent choice (to stabilize intermediates), and catalyst selection (to enhance regioselectivity). Yields >70% are achievable with rigorous exclusion of moisture .

Q. What safety precautions are necessary when handling this compound, given its classification under GHS?

- Methodological Answer : This compound is classified under GHS as acute toxicity (oral, dermal, inhalation) , skin corrosion , and serious eye damage . Mandatory precautions include:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), sealed goggles, and lab coats. Use respirators for organic vapors if ventilation is inadequate .

- Handling : Work in a fume hood, avoid direct contact, and use inert gas purging during transfers to prevent aerosol formation .

- Storage : Keep in corrosion-resistant containers at 2–8°C, away from oxidizers and moisture .

Emergency protocols include immediate rinsing of exposed skin/eyes (15+ minutes) and medical consultation for inhalation exposure .

Q. How can researchers characterize the purity and structural integrity of this sulfonyl chloride derivative?

- Methodological Answer : Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyl proton shifts at δ 1.5–2.5 ppm) .

- HPLC-MS : Quantify purity (>95%) and detect hydrolysis byproducts (e.g., sulfonic acids) using reverse-phase C18 columns with acetonitrile/water gradients .

- FT-IR : Identify sulfonyl chloride peaks (S=O stretch at ~1350 cm⁻¹, S-Cl at ~550 cm⁻¹) .

Advanced Research Questions

Q. How do steric effects from the cyclopentyl and isobutoxymethyl groups influence the compound's reactivity in nucleophilic substitutions?

- Methodological Answer : The bulky cyclopentyl and isobutoxymethyl groups create steric hindrance , slowing bimolecular nucleophilic substitution (SN₂) but favoring unimolecular mechanisms (SN₁) in polar solvents. For example:

- Kinetic Studies : Compare reaction rates with smaller analogs (e.g., methylsulfonyl chloride) using UV-Vis spectroscopy to track intermediate formation .

- Solvent Effects : Use low-polarity solvents (e.g., toluene) to stabilize carbocation intermediates, enhancing SN₁ pathways .

Computational modeling (DFT) can predict transition states and quantify steric contributions using metrics like % buried volume .

Q. What strategies can resolve contradictions in reported reaction yields when using this compound in multi-step syntheses?

- Methodological Answer : Contradictions often arise from moisture sensitivity or catalyst variability . Mitigation strategies:

- Controlled Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. Ni) for coupling steps; optimize loading (1–5 mol%) via Design of Experiments (DoE) .

- In Situ Monitoring : Employ ReactIR or LC-MS to identify side reactions (e.g., sulfonate ester formation) and adjust stoichiometry dynamically .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer : Molecular Dynamics (MD) Simulations : Model binding to enzymes (e.g., sulfotransferases) using force fields like AMBER or CHARMM. Key parameters:

- Docking Studies : Use AutoDock Vina to predict binding poses, focusing on sulfonyl chloride's electrophilic sulfur .

- QSAR Modeling : Correlate substituent effects (e.g., logP of isobutoxymethyl group) with inhibitory activity using partial least squares regression .

Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) can refine computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.